Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate is a chemical compound with a complex molecular structure It is characterized by the presence of a pyrazine ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is the reaction of 6-chloropyrazin-2-yl with a suitable amine under controlled conditions to form the intermediate pyrrolidine derivative. This intermediate is then esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it could serve as a precursor for the development of new pharmaceuticals. Its structural features may be useful in designing drugs with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]azetidine-1-carboxylate: This compound is structurally similar but contains an azetidine ring instead of a pyrrolidine ring.
Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate: This compound has a piperidine ring, which is larger than the pyrrolidine ring.
Uniqueness: Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-7-12(16)18-13/h7-8,11H,5-6,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGVNXBRNIVHDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=CN=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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